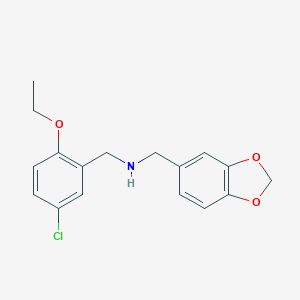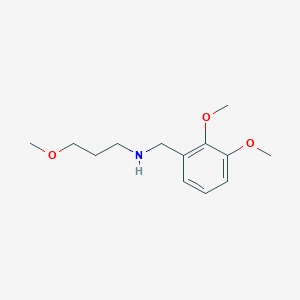![molecular formula C17H15NO7 B275655 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its chemical name, MK-801, and is classified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are a type of glutamate receptor that plays a key role in synaptic plasticity, learning, and memory. MK-801 has been shown to have a variety of effects on the central nervous system, making it a valuable tool for studying the mechanisms of various neurological disorders.
Wirkmechanismus
MK-801 works by binding to the 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid receptor and blocking the ion channel that allows calcium ions to enter the cell. This prevents the activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory. The blockade of 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid receptors has been shown to have a variety of effects on the central nervous system, including neuroprotection, analgesia, and sedation.
Biochemical and Physiological Effects
MK-801 has a variety of biochemical and physiological effects on the central nervous system. It has been shown to increase the release of dopamine, serotonin, and noradrenaline in certain brain regions, leading to enhanced neurotransmission. It has also been shown to decrease the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the brain, which has been associated with improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MK-801 in lab experiments is its specificity for the 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid receptor. This allows researchers to selectively block 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid receptor activity and study the downstream effects on various signaling pathways. However, one limitation of using MK-801 is its potential toxicity at high doses. It has been shown to cause neuronal damage and neurodegeneration in certain brain regions, particularly the hippocampus.
Zukünftige Richtungen
There are many potential future directions for research involving MK-801. One area of interest is the potential use of MK-801 as a therapeutic agent for neurological disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, and may have potential for the treatment of other neurodegenerative disorders. Another area of interest is the development of new 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid receptor antagonists that are more selective and less toxic than MK-801. Finally, there is ongoing research into the mechanisms of 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid receptor signaling and the role of these receptors in various neurological disorders.
Synthesemethoden
MK-801 was first synthesized in the 1980s by a team of researchers at Merck & Co. The synthesis method involves the reaction of 4-nitrobenzylamine with 2,5-dimethoxybenzaldehyde, followed by reduction to the corresponding amine. This amine is then reacted with 1,3-dicarbonyl compounds to yield the final product, MK-801.
Wissenschaftliche Forschungsanwendungen
MK-801 has been extensively studied for its potential applications in scientific research. It has been used to study the mechanisms of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used in studies of pain, addiction, and depression.
Eigenschaften
Molekularformel |
C17H15NO7 |
|---|---|
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
4-[(2,5-dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H15NO7/c1-24-10-4-6-14(25-2)13(8-10)18-15(19)11-5-3-9(16(20)21)7-12(11)17(22)23/h3-8H,1-2H3,(H,18,19)(H,20,21)(H,22,23) |
InChI-Schlüssel |
URQNOBQEZGRFHF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275572.png)
![3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275574.png)
![1-[4-(5-{[(3-Methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B275576.png)
![4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275577.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275579.png)
![2-{4-[(Cycloheptylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275581.png)
![1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275582.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275583.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B275585.png)

![N-allyl-N-[2-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B275589.png)


![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine](/img/structure/B275598.png)